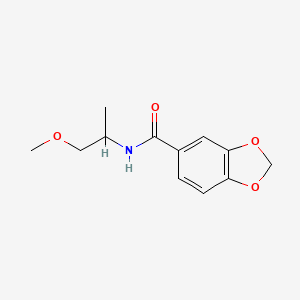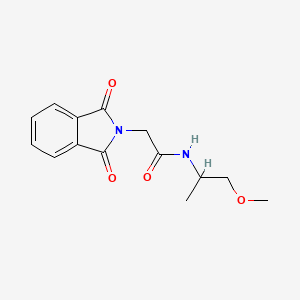
2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide
Descripción general
Descripción
2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as BINA and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
BINA works by inhibiting the activity of enzymes that are involved in the production of amyloid beta and cancer cell growth. It has been shown to selectively target certain enzymes, making it a promising candidate for drug development.
Biochemical and physiological effects:
BINA has been shown to have minimal toxicity and side effects in animal studies. It has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BINA in lab experiments is its high purity and stability. However, its synthesis method can be time-consuming and expensive. Additionally, more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for the study of BINA. One area of focus is the development of BINA derivatives with improved potency and selectivity. Another direction is the investigation of BINA's potential applications in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide, or BINA, is a promising chemical compound that has gained significant attention in scientific research. Its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential limitations.
Aplicaciones Científicas De Investigación
BINA has been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-22-14-9-12(18(20)21)6-7-13(14)17-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZROIYVRVWYASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate](/img/structure/B3955403.png)
![2-chloro-5-iodo-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3955411.png)

![4-[(4-bromophenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B3955449.png)
![N-[4-(acetylamino)phenyl]-2-methylpentanamide](/img/structure/B3955455.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3955458.png)
![4-tert-butyl-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3955464.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3955472.png)

![5-bromo-2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3955499.png)
![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3955512.png)
![N-{4-[(mesitylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B3955526.png)